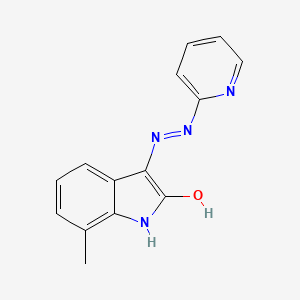
2,2,4-Trimethyl-4-phenyl-6-trityl-1,2,3,4-tetrahydro-quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Trimethyl-4-phenyl-6-trityl-1,2,3,4-tetrahydro-quinoline is a complex organic compound with the molecular formula C37H35N and a molecular weight of 493.698 g/mol . This compound is characterized by its unique structure, which includes a quinoline core substituted with trimethyl, phenyl, and trityl groups. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-4-phenyl-6-trityl-1,2,3,4-tetrahydro-quinoline typically involves multi-step organic reactions. One common method includes the reaction of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with trityl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4-Trimethyl-4-phenyl-6-trityl-1,2,3,4-tetrahydro-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with halogen or nitro groups.
Aplicaciones Científicas De Investigación
2,2,4-Trimethyl-4-phenyl-6-trityl-1,2,3,4-tetrahydro-quinoline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,4-Trimethyl-4-phenyl-6-trityl-1,2,3,4-tetrahydro-quinoline involves its interaction with specific molecular targets and pathways. The trityl group can act as a protective group in organic synthesis, facilitating the selective modification of other functional groups . Additionally, the compound’s quinoline core can interact with biological targets, potentially inhibiting enzymes or interfering with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,4-Trimethyl-4-p-tolyl-6-trityl-1,2,3,4-tetrahydro-quinoline
- 2,2,4-Trimethyl-6-trityl-1,2-dihydro-quinoline
- 6-Methoxy-2,2,4-trimethyl-8-trityl-1,2-dihydro-quinoline
Uniqueness
2,2,4-Trimethyl-4-phenyl-6-trityl-1,2,3,4-tetrahydro-quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trityl group enhances its stability and reactivity, making it a valuable compound in various chemical processes.
Propiedades
IUPAC Name |
2,2,4-trimethyl-4-phenyl-6-trityl-1,3-dihydroquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H35N/c1-35(2)27-36(3,28-16-8-4-9-17-28)33-26-32(24-25-34(33)38-35)37(29-18-10-5-11-19-29,30-20-12-6-13-21-30)31-22-14-7-15-23-31/h4-26,38H,27H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMRWVMKSVNGHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(N1)C=CC(=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C)C6=CC=CC=C6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121830-51-1 |
Source


|
| Record name | 2,2,4-TRIMETHYL-4-PHENYL-6-TRITYL-1,2,3,4-TETRAHYDRO-QUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-(4-{[5-(3-nitrophenyl)-2-furyl]methylene}-3,5-dioxo-1-pyrazolidinyl)benzoate](/img/structure/B5072728.png)
![2-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]benzaldehyde](/img/structure/B5072736.png)
![Diethyl 2-[4-(2-chlorophenoxy)butyl]propanedioate](/img/structure/B5072750.png)
![N-[1-(propan-2-yl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B5072754.png)
![(4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5072760.png)
![2-(4-FLUOROPHENOXY)-1-[4-(2-METHYLPHENYL)PIPERAZINO]-1-ETHANONE](/img/structure/B5072765.png)

![4-methyl-2-(2-methylphenyl)-5-[3-(4-morpholinyl)propyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B5072771.png)
![(E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-N-phenylprop-2-enamide](/img/structure/B5072773.png)
![N-cyclopropyl-3-{1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}propanamide](/img/structure/B5072788.png)
![ethyl 2-{[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B5072802.png)
![2-[(methylsulfonyl)amino]-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5072811.png)

![2-(2-chlorophenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B5072835.png)
